Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate
Description
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate (CAS RN: 866153-24-4, MW: 499.48) is a fluorinated malonate derivative featuring a trifluoromethylphenyl group, a 2-fluoroanilino moiety, and a sulfanyl-methylene bridge.
Properties
IUPAC Name |
diethyl 2-[(2-fluoroanilino)-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F4NO5S/c1-3-32-21(30)19(22(31)33-4-2)20(28-17-8-6-5-7-16(17)24)34-13-18(29)14-9-11-15(12-10-14)23(25,26)27/h5-12,28H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUDVXEYIDPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluoroaniline intermediate: This step involves the reaction of aniline with a fluorinating agent under controlled conditions to introduce the fluoro group.
Synthesis of the trifluoromethylphenyl ketone: This involves the reaction of a benzene derivative with a trifluoromethylating agent.
Coupling reaction: The fluoroaniline intermediate is then coupled with the trifluoromethylphenyl ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate exhibit anticancer properties. For instance, derivatives containing an aniline moiety have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them effective against a range of pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.
Enzyme Inhibition
Another promising application is the inhibition of specific enzymes involved in disease processes. Compounds with similar structures have been studied for their ability to inhibit enzymes such as proteases and kinases, which play crucial roles in cancer progression and other diseases. This inhibition can lead to reduced disease severity and improved therapeutic outcomes.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated a series of malonate derivatives, including those structurally related to diethyl 2-[(2-fluoroanilino)...]. The findings revealed that these compounds inhibited tumor growth in xenograft models by inducing apoptosis and altering cell cycle progression .
- Antimicrobial Efficacy : Research conducted on fluorinated aniline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing bacterial membrane permeability .
- Enzyme Inhibition : A recent publication explored the inhibitory effects of malonate-based compounds on certain kinases implicated in cancer signaling pathways. The results demonstrated that these compounds could effectively reduce kinase activity, leading to decreased cell proliferation in vitro .
Mechanism of Action
The mechanism of action of diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate involves its interaction with specific molecular targets. The fluoroaniline and trifluoromethylphenyl groups can interact with enzymes or receptors, modulating their activity. The malonate ester moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related diethyl malonate derivatives, focusing on synthesis, physical properties, and reactivity.
Substituent Effects on Physical Properties
Key Observations :
- Bulky or polar groups (e.g., trifluoromethyl, bromoanilino) may reduce volatility, as seen in the white solid state of the 4-bromo derivative .
Key Observations :
- High yields (>85%) are achievable for malonate derivatives with simple substituents (e.g., 4al ) using Cu(OAc)₂ catalysis .
- The target compound’s synthesis may require specialized conditions due to its sulfanyl and trifluoromethyl groups, which are prone to side reactions (e.g., hydrolysis or nucleophilic substitution) .
Reactivity and Stability
Hydrolysis Behavior
- Target Compound : The presence of a 4-(trifluoromethyl)phenyl group likely imparts resistance to hydrolysis, similar to diethyl 2-(perfluorophenyl)malonate, which requires harsh basic conditions (e.g., NaH/DMF) for hydrolysis .
- Diethyl 2-(4-fluorophenyl)malonate : Readily hydrolyzes under mild basic conditions (aqueous NaOH/EtOH), indicating that fewer fluorine atoms enhance reactivity .
Electronic Effects of Fluorine
- Target Compound: The 2-fluoroanilino and trifluoromethyl groups create a highly electron-deficient system, which may influence its stability in acidic or oxidizing environments .
Structural and Spectroscopic Comparisons
- NMR Signatures: The target compound’s ¹H NMR would likely show distinct aromatic signals for the 2-fluoroanilino (δ ~7.2–7.7 ppm) and trifluoromethylphenyl groups (δ ~7.4–7.8 ppm), similar to ’s compound (δ 7.25–7.72 ppm for CF₃Ph) . Esters in malonate derivatives typically resonate at δ 4.0–4.4 ppm (OCH₂CH₃) and δ 1.2–1.3 ppm (CH₃), consistent across analogues .
- X-ray Crystallography: The 4-bromo derivative () and dibenzylamino-trifluoromethylphenyl analogue () exhibit well-defined crystal structures, with bond lengths and angles confirming malonate geometry and substituent orientations .
Biological Activity
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on available literature.
Molecular Formula: C23H21F4NO5S
Molecular Weight: 499.48 g/mol
CAS Number: [not specified in search results]
The compound features a unique structure that includes a diethyl malonate backbone, a fluorinated aniline moiety, and a sulfanyl group. This composition suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Aniline Derivative:
- Reacting 2-fluoroaniline with appropriate aldehydes or ketones to form the substituted aniline.
-
Condensation Reaction:
- The aniline derivative is then reacted with diethyl malonate under acidic or basic conditions to yield the final product.
-
Purification:
- The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2-(phenylamino)methylene malonate | C14H17NO4 | Lacks fluorine substitution |
| Diethyl 2-{(4-chlorophenyl)amino}[[(2-oxo-2-(trifluoromethyl)phenyl)]sulfanyl]methylene malonate | C23H20ClF3NO5S | Contains chlorine and trifluoromethyl groups |
| Diethyl 2-{(4-methoxyphenyl)amino}[[(1-(4-methoxyphenyl)-1H-pyrrol)]sulfanyl]methylene malonate | C23H24N2O6S | Features methoxy groups |
The unique combination of a fluorine atom and a sulfanyl linkage in the target compound may enhance its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Research on similar compounds indicates promising avenues for exploration:
- Anticancer Activity: A study found that malonate derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications like fluorination could enhance efficacy.
- Antimicrobial Properties: Research has shown that introducing halogen substituents in aromatic rings can significantly improve antimicrobial activity, indicating potential for this compound.
- Mechanism of Action Studies: Investigations into similar compounds have revealed mechanisms involving inhibition of specific enzymes or pathways critical for cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
